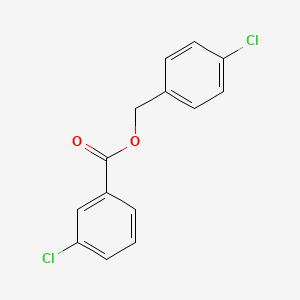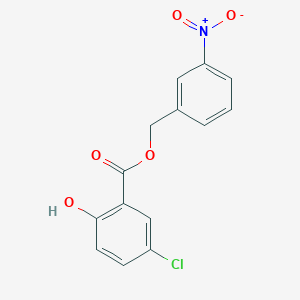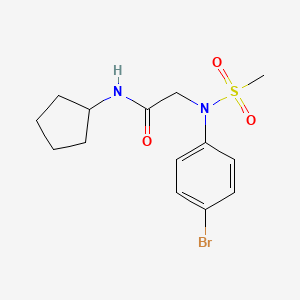![molecular formula C17H18N2O2S B5780705 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5780705.png)
4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that belongs to the class of carbonothioylamides. This compound has been widely studied due to its potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. By inhibiting tubulin polymerization, this compound can prevent the growth and proliferation of cancer cells. Additionally, this compound can bind to specific proteins in cells, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide have been studied extensively. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound can affect cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its high purity and yield. This compound can be synthesized in large quantities, making it ideal for use in large-scale experiments. Additionally, this compound has been extensively studied, and its mechanism of action is well understood.
One of the limitations of using 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its potential toxicity. This compound can be toxic to cells at high concentrations, and care must be taken when handling this compound. Additionally, the use of this compound in animal studies may be limited due to its potential toxicity.
Direcciones Futuras
There are several future directions for research on 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. One direction is to explore the potential use of this compound as a fluorescent probe for imaging studies. Additionally, the anti-tumor activity of this compound could be further studied to determine its potential use as a cancer treatment. Finally, the toxicity of this compound could be further studied to determine its safety for use in animal studies.
Conclusion:
4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is a promising compound with potential applications in scientific research. The synthesis method of this compound has been optimized to yield high purity and yield, and its mechanism of action is well understood. This compound has been studied for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has potential applications as a fluorescent probe for imaging studies. Further research is needed to explore the potential uses of this compound and to determine its safety for use in animal studies.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-methylphenyl isothiocyanate with 4-ethoxyaniline in the presence of a base. The resulting compound is then reacted with benzoyl chloride to form the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been widely used in scientific research due to its potential applications in various fields. This compound has been studied for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging studies.
Propiedades
IUPAC Name |
4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-21-15-10-6-13(7-11-15)16(20)19-17(22)18-14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKQUEIHXIVHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)




![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)
![2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid](/img/structure/B5780670.png)
![2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5780675.png)
![N-isobutyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5780690.png)

![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)

![(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)dimethylamine](/img/structure/B5780736.png)
